(2R,6S)-2,6-dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine
Description
(2R,6S)-2,6-Dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine is a chiral morpholine derivative characterized by a 1,2,5-thiadiazole-3-carbonyl substituent at the 4-position of the morpholine ring. The stereochemistry (2R,6S) and the presence of electron-withdrawing thiadiazole moiety distinguish it from other morpholine-based compounds.
Properties
IUPAC Name |
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-4-12(5-7(2)14-6)9(13)8-3-10-15-11-8/h3,6-7H,4-5H2,1-2H3/t6-,7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWZXNKNLRSYIW-KNVOCYPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NSN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=NSN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,6S)-2,6-dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a morpholine ring and a thiadiazole moiety. Its molecular formula is CHNOS, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
- Case Study 1 : A study on 1,2,4-thiadiazole derivatives reported that modifications in the thiadiazole structure significantly enhanced antibacterial activity compared to standard drugs like ampicillin and streptomycin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 0.4 | Antibacterial |
| Compound 2 | 0.88 | Antitubercular |
Antifungal Activity
Thiadiazole derivatives have also been explored for their antifungal properties. In vitro studies demonstrated that these compounds exhibited potent antifungal activity against several fungal strains.
- Case Study 2 : Research highlighted that certain thiadiazole derivatives had antifungal activity up to 80-fold higher than ketoconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Antifungal |
| Compound B | 0.3 | Antifungal |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated low toxicity levels in both cancerous and non-cancerous cells.
- Case Study 3 : A study involving human liver cancer cell lines showed that the compound had an LD50 greater than 100 µg/mL .
The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and inhibit key enzymes involved in metabolic pathways.
Enzyme Inhibition
Docking studies suggest that the compound may inhibit specific enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis . This inhibition leads to the bactericidal effects observed in various studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several morpholine derivatives, including fungicides, research chemicals, and patented molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- This may influence solubility and metabolic stability .
- Steric and Stereochemical Considerations : The (2R,6S) configuration creates a distinct spatial arrangement compared to fenpropimorph’s cis-2,6-dimethyl and MLi-2’s rel-(2S,6R) stereochemistry. Such differences could impact interactions with chiral biological targets, such as enzymes or transporters .
- Reactivity: Unlike the patent compound’s aldehyde group (EP 2402347 A1), the thiadiazole carbonyl in the target compound is less reactive, suggesting a non-covalent mechanism of action .
Research Findings and Gaps
- Synthetic Challenges : The synthesis of morpholine derivatives with precise stereochemistry (e.g., 2R,6S) requires advanced chiral resolution techniques, as evidenced by MLi-2’s rel-configuration .
- Metabolic Stability : Thiadiazole-containing compounds are generally resistant to oxidative metabolism, suggesting improved pharmacokinetic profiles compared to aldehydes or ester-containing analogues .
- Unresolved Questions: Limited data exist on the target compound’s solubility, toxicity, or specific biological targets. Further crystallographic studies (e.g., using SHELX software ) could elucidate its binding modes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2R,6S)-2,6-dimethyl-4-(1,2,5-thiadiazole-3-carbonyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves (1) constructing the morpholine ring via cyclization of a diol with an amine, (2) introducing the 2,6-dimethyl substituents under stereochemical control, and (3) coupling the thiadiazole-carbonyl group via amidation or nucleophilic acyl substitution. Optimization includes adjusting catalysts (e.g., Lewis acids for stereoselectivity), temperature (to minimize racemization), and solvent polarity (to enhance intermediate stability). For analogous morpholine derivatives, chiral auxiliaries or enzymatic resolution are used to preserve stereochemistry .
Q. Which analytical techniques are essential for confirming the structural identity and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling constants (e.g., vicinal coupling for stereochemistry).
- Chiral HPLC/CE : To resolve enantiomers using polysaccharide-based columns or cyclodextrin additives.
- X-ray Crystallography : For absolute configuration confirmation.
- Optical Rotation/CD Spectroscopy : To assess enantiomeric excess and correlate with chiral standards .
Q. How can researchers ensure reproducibility in synthesizing this compound given its stereochemical complexity?
- Methodological Answer : Standardize reaction protocols using inert atmospheres (to prevent oxidation), rigorously dried solvents, and controlled stoichiometry. Document intermediates via TLC/LC-MS for real-time monitoring. Validate reproducibility across multiple batches using statistical analysis (e.g., RSD ≤5% for yield/purity) .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in chiral morpholine derivatives, and how are they applied to this compound?
- Methodological Answer :
- Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor one enantiomer during synthesis.
- Chromatographic Separation : Simulated moving bed (SMB) chromatography for large-scale enantiopure production.
- Dynamic Kinetic Resolution : Combine asymmetric catalysis with racemization agents (e.g., enzymes) to convert undesired enantiomers .
Q. How can computational models predict the reactivity of the thiadiazole carbonyl group in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Model transition states to evaluate activation barriers for nucleophilic attack (e.g., amine vs. alcohol nucleophiles).
- Molecular Dynamics : Simulate solvent effects on carbonyl electrophilicity.
- Docking Studies : Predict binding interactions in biological assays (e.g., enzyme inhibition) .
Q. What methodologies address contradictory data in reaction yield optimization across different synthetic routes?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies.
- Comparative Kinetic Analysis : Measure rate constants under varied conditions to identify rate-limiting steps.
- Cross-Validation : Replicate conflicting protocols in controlled environments (e.g., humidity-free gloveboxes) to test reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
